Centrinone
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Overview
Description
Centrinone is a selective and reversible inhibitor of polo-like kinase 4 (PLK4), a serine/threonine protein kinase that plays a critical role in centriole duplication during the cell cycle . By inhibiting PLK4, this compound effectively disrupts the formation of centrosomes, which are essential for proper cell division and genomic stability .
Mechanism of Action
Target of Action
Centrinone is a selective and reversible inhibitor of Polo-like kinase 4 (PLK4) . PLK4 is a serine-threonine protein kinase that initiates centriole assembly . Centrioles are ancient organelles that build centrosomes, the major microtubule-organizing centers of animal cells .
Mode of Action
This compound interacts with PLK4, inhibiting its activity and thereby preventing centriole assembly . This interaction leads to centrosome depletion in human and other vertebrate cells . The inhibition of PLK4 activity by this compound is dose-dependent, with PLK4 cellular mobility decreasing as this compound concentration increases .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the centriole duplication pathway. By inhibiting PLK4, this compound prevents the assembly of new centrioles . This leads to a decrease in centrosome numbers, which can have downstream effects on cell division and proliferation .
Pharmacokinetics
It is known that this compound is a small molecule inhibitor, which typically have good bioavailability and can easily penetrate cell membranes to reach their targets .
Result of Action
The inhibition of PLK4 by this compound results in centrosome depletion, which can have various effects depending on the cell type. In normal cells, centrosome loss irreversibly arrests cells in a senescence-like G1 state by a p53-dependent mechanism . In contrast, certain cancer cell lines can continue to proliferate after centrosome loss . Additionally, this compound has been shown to inhibit the proliferation of acute myeloid leukemia (AML) cells in a dose- and time-dependent manner .
Action Environment
The action of this compound can be influenced by various environmental factors. For example, the presence of certain genetic mutations can affect the sensitivity of cells to this compound . Additionally, the cellular environment, including the presence of other signaling molecules and the state of the cell cycle, can also influence the efficacy and stability of this compound .
Biochemical Analysis
Biochemical Properties
Centrinone functions by inhibiting PLK4, thereby preventing centriole duplication. It exhibits a high affinity for PLK4 with a Ki of 0.16 nM . The compound interacts with various centrosomal proteins, including centriolar and pericentriolar material markers, leading to centrosome depletion in treated cells . This interaction is crucial for its role in disrupting the normal cell cycle and inducing cell cycle arrest.
Cellular Effects
This compound has profound effects on cellular processes. It causes centrosome depletion, leading to a senescence-like G1 arrest in normal cells through a p53-dependent mechanism . In cancer cells, this compound treatment results in growth arrest, morphological aberrations, and cell death . The compound also influences cell signaling pathways, gene expression, and cellular metabolism by modulating the activity of PLK4 and its downstream targets .
Molecular Mechanism
At the molecular level, this compound exerts its effects by binding to the ATP-binding site of PLK4, inhibiting its kinase activity . This inhibition prevents the phosphorylation of substrates necessary for centriole duplication, leading to centrosome depletion . The compound also affects the expression of cell cycle-related proteins, such as Cyclin A2, Cyclin B1, and Cyclin-dependent kinase 1 (CDK1), contributing to cell cycle arrest .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound’s effects are time-dependent. Short-term exposure leads to a progressive reduction in centrosome numbers, while long-term treatment results in irreversible centrosome loss and cell cycle arrest . The compound is stable under experimental conditions, and its degradation products do not interfere with its biological activity .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with dosage. Low doses inhibit centriole duplication without causing significant toxicity, while higher doses lead to centrosome depletion and cell death . Toxic effects, such as weight loss and organ damage, have been observed at very high doses, indicating a threshold for safe administration .
Metabolic Pathways
This compound is involved in metabolic pathways related to cell cycle regulation and centrosome biogenesis. It interacts with enzymes and cofactors that regulate centriole duplication and cell division . The compound’s inhibition of PLK4 disrupts these pathways, leading to altered metabolic flux and changes in metabolite levels .
Transport and Distribution
Within cells, this compound is transported and distributed to centrosomes, where it exerts its inhibitory effects . The compound interacts with transporters and binding proteins that facilitate its localization to centrosomes . This targeted distribution is essential for its function in centrosome depletion and cell cycle arrest.
Subcellular Localization
This compound localizes primarily to centrosomes, where it inhibits PLK4 activity . The compound’s subcellular localization is directed by targeting signals and post-translational modifications that ensure its accumulation at centrosomes . This precise localization is critical for its effectiveness in disrupting centriole duplication and inducing cell cycle arrest.
Preparation Methods
Centrinone is synthesized through a series of chemical reactions that involve the formation of its core structure and subsequent functionalization. The synthetic route typically includes the following steps:
Formation of the Core Structure: The core structure of this compound is synthesized using a combination of organic reactions, including condensation and cyclization reactions.
Functionalization: The core structure is then functionalized with various substituents to enhance its selectivity and potency as a PLK4 inhibitor.
Industrial production methods for this compound involve optimizing these synthetic routes to achieve high yields and purity. This often includes the use of advanced techniques such as high-performance liquid chromatography (HPLC) for purification and characterization .
Chemical Reactions Analysis
Centrinone undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups on this compound, leading to the formation of reduced derivatives.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions are typically derivatives of this compound with modified functional groups .
Scientific Research Applications
Centrinone has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Comparison with Similar Compounds
Centrinone is unique among PLK4 inhibitors due to its high selectivity and potency. Similar compounds include:
CFI-400945: Another PLK4 inhibitor with anticancer properties, but with a different chemical structure and selectivity profile.
This compound’s uniqueness lies in its ability to selectively inhibit PLK4 without affecting other kinases, making it a valuable tool for studying centriole duplication and a promising candidate for cancer therapy .
Properties
IUPAC Name |
2-[2-fluoro-4-[(2-fluoro-3-nitrophenyl)methylsulfonyl]phenyl]sulfanyl-5-methoxy-N-(5-methyl-1H-pyrazol-3-yl)-6-morpholin-4-ylpyrimidin-4-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25F2N7O6S2/c1-15-12-21(33-32-15)29-24-23(40-2)25(34-8-10-41-11-9-34)31-26(30-24)42-20-7-6-17(13-18(20)27)43(38,39)14-16-4-3-5-19(22(16)28)35(36)37/h3-7,12-13H,8-11,14H2,1-2H3,(H2,29,30,31,32,33) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHJSKDRCUMVWKF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1)NC2=C(C(=NC(=N2)SC3=C(C=C(C=C3)S(=O)(=O)CC4=C(C(=CC=C4)[N+](=O)[O-])F)F)N5CCOCC5)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25F2N7O6S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
633.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.